molecular formula C10H7N3 B2369471 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile CAS No. 2060482-35-9

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile

Cat. No.: B2369471
CAS No.: 2060482-35-9
M. Wt: 169.187
InChI Key: PBUHHPOPTVGGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile is a heterocyclic compound that features both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Scientific Research Applications

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile typically involves the formation of the pyrrole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-cyanopyridine with pyrrole in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar structure but differs in the position of the nitrogen atoms.

    Pyrrolopyrazine: Another heterocyclic compound with a pyrrole ring fused to a pyrazine ring.

    Indole Derivatives: Compounds containing an indole ring, which is structurally related to pyrrole.

Uniqueness

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile is unique due to its specific arrangement of the pyrrole and pyridine rings, which imparts distinct chemical and biological properties. Its nitrile group also provides a site for further chemical modifications, enhancing its versatility in various applications .

Properties

IUPAC Name

6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-8-3-1-4-10(13-8)9-5-2-6-12-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUHHPOPTVGGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.